![molecular formula C6H5N3S B13106584 Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
Imidazo[1,2-a]pyrimidine-5(1h)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidine-5(1H)-thione is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a thione group at the 5-position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-5(1H)-thione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the propargylation of a key intermediate, such as 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and functionalization . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyrimidine-5(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound. These products can exhibit different biological activities and properties, making them useful for further research and development.
科学的研究の応用
Imidazo[1,2-a]pyrimidine-5(1H)-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as an anticancer agent, with derivatives exhibiting activity against various cancer cell lines. It is also being investigated for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: this compound and its derivatives are used in the development of agrochemicals, pharmaceuticals, and materials science applications.
作用機序
The mechanism of action of imidazo[1,2-a]pyrimidine-5(1H)-thione involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Imidazo[1,2-a]pyrimidine-5(1H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused ring system but lacks the thione group.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in the development of luminescent materials and optoelectronic devices.
Imidazo[1,2-b]pyridazine: This compound has a pyridazine ring fused with an imidazole ring and is investigated for its potential as an anticancer and antiviral agent.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
特性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
1H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
InChIキー |
XBDWPLQDSSKDKV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2NC=CN2C1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


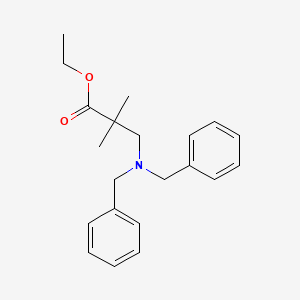
![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
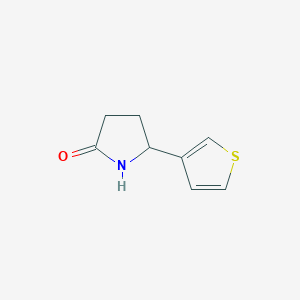
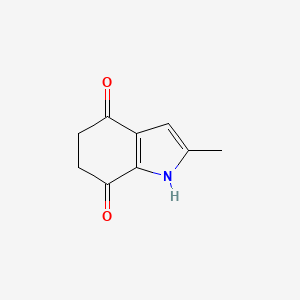
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
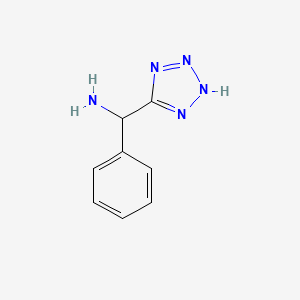
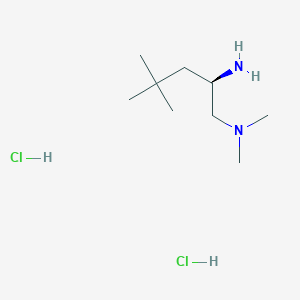
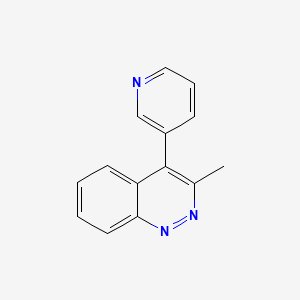
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
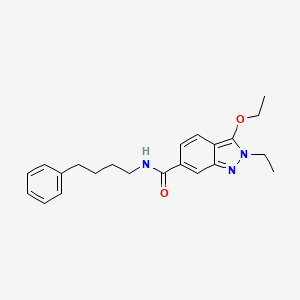
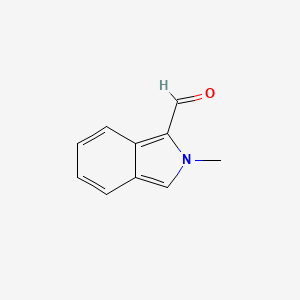
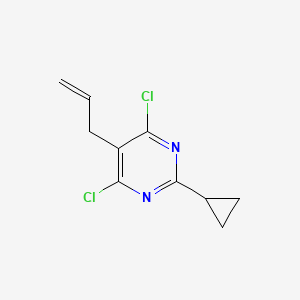

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
